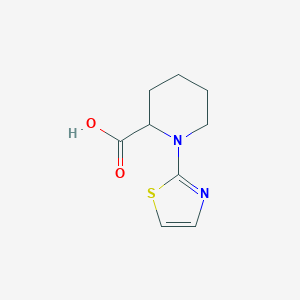

1-(Thiazol-2-yl)piperidine-2-carboxylic acid

Description

1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a thiazole moiety at position 1 and a carboxylic acid group at position 2. The carboxylic acid group enhances solubility and facilitates interactions with biological targets, such as enzymes or receptors. This compound is of interest in medicinal chemistry for its structural versatility, enabling derivatization for drug discovery, particularly in antimicrobial and enzyme inhibition applications .

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8(13)7-3-1-2-5-11(7)9-10-4-6-14-9/h4,6-7H,1-3,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJJGPGHEHBBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid typically involves the reaction of thiazole derivatives with piperidine derivatives under controlled conditions. One common method includes the condensation of 2-aminothiazole with piperidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a heterocyclic compound with a thiazole ring fused to a piperidine ring, making it potentially useful in medicinal chemistry and materials science.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology It is investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

- Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry It is utilized in developing new materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Substitution reactions can occur with halogenating agents and nucleophiles like amines and thiols. The products of these reactions depend on the specific reagents and conditions used. Oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.

Preparation Methods

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes by interacting with their active sites, leading to a decrease in the production of specific metabolites . The thiazole ring’s aromaticity and the piperidine ring’s flexibility contribute to its ability to interact with various molecular targets.

Comparison with Similar Compounds

1-(Thiazol-2-yl)piperidine-4-carboxylic acid

- Structure : Carboxylic acid at position 4 of the piperidine ring.

- Reported as a powder with room-temperature stability .

- Applications : Used as a building block in multi-component reactions for synthesizing thiazolyl pyridines .

Benzothiazole Derivatives

1-(Benzo[d]thiazol-2-yl)piperidine-2-carboxylic acid

- Structure : Benzo[d]thiazole (fused benzene-thiazole) replaces thiazole.

- The hydrochloride salt form (CAS 2089257-08-7) exhibits improved solubility for in vitro assays .

- Applications : Explored in kinase inhibition studies due to its planar aromatic system .

Substituted Piperidine Derivatives

1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid

- Structure : A sulfonyl group at the piperidine nitrogen and a nitrobenzene substituent.

- Properties : The electron-withdrawing sulfonyl group increases acidity (pKa ~3.5), enhancing ionic interactions with basic residues in enzyme active sites. Molecular weight: 314.319 g/mol .

- Applications : Investigated as a protease inhibitor scaffold .

1-(Pyridin-2-ylmethyl)piperidine-2-carboxylic acid

- Structure : Pyridinylmethyl group at the piperidine nitrogen.

- Properties : The basic pyridine nitrogen (pKa ~5.0) introduces pH-dependent solubility, favoring absorption in the small intestine. Molecular weight: 220.27 g/mol .

- Applications: Potential candidate for metal chelation therapies .

Halogenated Derivatives

1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid hydrochloride

- Structure : Fluorobenzyl substituent at the piperidine nitrogen.

- Properties : Fluorine’s electronegativity enhances metabolic stability. Molecular weight: 273.73 g/mol .

- Applications : Studied for anticonvulsant activity due to fluorinated aromatic systems .

Key Comparative Data

Biological Activity

1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1104596-34-0

- Molecular Formula : C10H12N2O2S

- Molecular Weight : 224.28 g/mol

Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, display potent antimicrobial properties against a range of pathogens. For instance, studies have shown that thiazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, with some derivatives showing better efficacy compared to standard chemotherapeutic agents like doxorubicin .

- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes. For example, it has been found to inhibit certain kinases and proteases, which play critical roles in cellular signaling pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Binding to Enzymes : The compound binds to the active sites of enzymes, leading to modulation of their activity. This interaction is crucial for its antimicrobial and anticancer effects .

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and other apoptotic factors .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Q & A

Q. What are the common synthetic routes for preparing 1-(Thiazol-2-yl)piperidine-2-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-step reactions. For example, a thiazole ring can be introduced by reacting piperidine-2-carboxylic acid derivatives with 2-aminothiazole precursors under reflux conditions in acetic acid (AcOH) . Multi-step protocols may involve coupling reactions, such as palladium-catalyzed cross-coupling (e.g., using tert-butyl XPhos and caesium carbonate in tert-butanol at 40–100°C under inert atmosphere) . Key intermediates should be purified via column chromatography, and yields optimized by adjusting stoichiometry or reaction time.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR (¹H/¹³C): Analyze proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, piperidine protons as multiplets) and carbon signals for the carboxylic acid group (~170–175 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula (C₉H₁₂N₂O₂S) .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Engineering Controls : Perform reactions in a fume hood to mitigate exposure to vapors .

- Storage : Store in a cool, dry place (<25°C) in airtight containers away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields?

- Methodological Answer :

- Parameter Screening : Systematically vary temperature, solvent (e.g., tert-butanol vs. acetonitrile), and catalyst loading (e.g., palladium diacetate at 0.1–1 mol%) .

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent side reactions (e.g., oxidation of thiazole rings) .

- Real-Time Monitoring : Employ HPLC or TLC to track reaction progress and identify intermediates .

Q. What strategies are effective for analyzing and mitigating byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or high-resolution MS to detect impurities (e.g., unreacted intermediates or dimerization products) .

- Chromatographic Purification : Optimize gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate target compounds .

- Reaction Quenching : Add chelating agents (e.g., EDTA) to sequester metal catalysts and reduce side reactions .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 40°C/75% relative humidity for 4 weeks and analyze degradation via HPLC. Compare peak areas to assess purity loss .

- Light Sensitivity : Expose samples to UV light (254 nm) and monitor photodegradation products using NMR .

- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–13) to identify optimal storage pH .

Q. What computational methods support the design of derivatives with enhanced properties?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and biological targets (e.g., enzymes with thiazole-binding pockets) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data (e.g., solubility, bioactivity) to prioritize derivatives .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.